1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenoxybenzene structure
Vorbereitungsmethoden
The synthesis of 1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene typically involves a multi-step process. One common method includes the nitration of 4-(trifluoromethyl)phenol, followed by the etherification of the resulting nitrophenol with 4-fluoronitrobenzene. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and organic solvents like dichloromethane. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The trifluoromethyl group can undergo oxidation reactions, although these are less common due to the stability of the C-F bond.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted phenoxybenzenes.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene can be compared with other similar compounds, such as:
1-Nitro-4-(trifluoromethyl)benzene: Lacks the phenoxy group, resulting in different chemical reactivity and applications.
4-Nitrophenol: Contains a nitro group but lacks the trifluoromethyl group, leading to different physical and chemical properties.
4-(Trifluoromethyl)phenol:
The uniqueness of this compound lies in the combination of the nitro and trifluoromethyl groups, which confer distinct chemical properties and broaden its range of applications.
Eigenschaften
CAS-Nummer |
34859-78-4 |
---|---|
Molekularformel |
C13H8F3NO3 |
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)17(18)19/h1-8H |
InChI-Schlüssel |
PYMCMCZNGHSQLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.